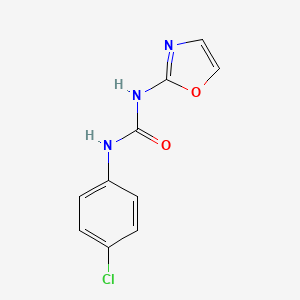

1-(p-Chlorophenyl)-3-(2-oxazolyl)urea

描述

属性

CAS 编号 |

35629-50-6 |

|---|---|

分子式 |

C10H8ClN3O2 |

分子量 |

237.64 g/mol |

IUPAC 名称 |

1-(4-chlorophenyl)-3-(1,3-oxazol-2-yl)urea |

InChI |

InChI=1S/C10H8ClN3O2/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-6H,(H2,12,13,14,15) |

InChI 键 |

PRHMYCNOWXYHEI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC=CO2)Cl |

规范 SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC=CO2)Cl |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Urea Moiety

1-(1-Adamantyl)-3-(2-oxazolyl)urea

- Structure : Replaces the p-chlorophenyl group with a bulky adamantyl moiety.

- Properties : Higher molecular weight (262.16 g/mol) and lipophilicity due to the adamantane group. Melting point is 178–182°C, with distinct NMR shifts (e.g., δ 1.64 ppm for adamantyl protons) .

p-Chlorophenyl Urea (Simple Urea Derivative)

- Structure : Lacks the oxazolyl group, simplifying to 1-(4-chlorophenyl)urea.

- Properties: Smaller molecular weight (170.59 g/mol) and reduced complexity. No heterocyclic component may limit hydrogen-bonding interactions .

Heterocyclic Group Modifications

1-(2-Chlorophenyl)-3-(1-methylbenzimidazol-2-yl)urea

- Structure : Substitutes oxazole with benzimidazole and shifts the chlorine to the ortho position.

- Molecular weight is 300.75 g/mol .

- Implications : The ortho-chloro configuration may sterically hinder interactions compared to the para isomer in the target compound.

1-(3-Chlorophenyl)-3-(1-p-tolylimidazolidin-2-ylidene)urea

- Structure : Features a meta-chlorophenyl group and an imidazolidinylidene moiety.

- Properties: Crystal structure (monoclinic, P21/c) reveals hydrogen-bonding networks (N–H···O and C–H···O) that stabilize the lattice .

- Implications : Meta-substitution may alter electronic effects and steric interactions compared to para-substituted analogs.

Functional Group Additions

1-(p-Chlorobenzenesulfonyl)-3-(p-hydroxyphenyl)-5-(p-chlorophenyl)-2-pyrazoline

- Structure : Incorporates a sulfonyl group and pyrazoline ring.

- Activity: Demonstrates notable anti-anxiety activity in preclinical models, attributed to the sulfonyl group’s electron-withdrawing effects and pyrazoline’s planar structure .

Chlorpropamide Metabolites (Sulfonylurea Derivatives)

Physicochemical and Pharmacokinetic Properties

准备方法

Reaction Scheme

The general synthetic route can be represented as:

$$

\text{2-aminooxazole} + \text{p-chlorophenyl isocyanate} \xrightarrow{\text{solvent, heat}} \text{1-(p-chlorophenyl)-3-(2-oxazolyl)urea}

$$

- The amino group on the 2-oxazole ring reacts nucleophilically with the electrophilic carbon of the aryl isocyanate.

- The reaction typically proceeds in an inert, anhydrous solvent under reflux conditions.

Reaction Conditions

- Solvent: Common solvents include toluene, xylene, or pyridine, chosen for their inertness and ability to dissolve reactants.

- Temperature: Reflux temperatures of the solvent are maintained, generally ranging from 110°C to 140°C depending on the solvent.

- Duration: Reaction times vary from 1.5 to 20 hours, often optimized around 2 to 4 hours for completion.

- Molar Ratios: Equimolar amounts of 2-aminooxazole and p-chlorophenyl isocyanate are used to maximize yield.

Workup and Purification

- After completion, the reaction mixture is concentrated by evaporating the solvent under reduced pressure.

- The residue is extracted with ethanol to isolate the urea product.

- The ethanolic extract may be decolorized by boiling with activated charcoal if needed.

- Crystallization is induced by evaporating the ethanol to a lesser volume until the product begins to crystallize.

- Further purification is achieved by recrystallization from appropriate solvents such as ethanol, chloroform, or toluene.

Representative Experimental Data from Patents

| Parameter | Details |

|---|---|

| Starting materials | 2-aminooxazole, p-chlorophenyl isocyanate |

| Solvent | Toluene, xylene, or pyridine |

| Temperature | Reflux (approx. 110–140°C) |

| Reaction time | 2–4 hours |

| Isolation method | Evaporation, ethanol extraction, charcoal treatment |

| Purification method | Recrystallization from ethanol or chloroform |

| Product form | White crystalline solid |

| Melting point (analogous compounds) | Typically 160–260°C depending on substitution |

Example: A similar compound, 1-phenyl-3-(4,5-diphenyl-2-oxazolyl)urea, was prepared by refluxing 2-amino-4,5-diphenyloxazole with phenyl isocyanate in toluene for 1.5 hours, followed by evaporation and recrystallization, yielding a product melting at 211–213°C.

Mechanistic Insights and Alternative Methods

Isocyanate Route

- The isocyanate intermediate is highly reactive toward nucleophilic amines.

- This method is classical and widely used for urea derivatives, offering good yields and straightforward purification.

Preparation of Isocyanates

- p-Chlorophenyl isocyanate can be prepared by reacting p-chloroaniline with phosgene or safer phosgene substitutes such as triphosgene or carbonyldiimidazole.

- Alternative methods use oxidative carbonylation of amines employing transition metal catalysts, but these are less common for this specific compound.

Alternative Urea Synthesis Methods

- Use of S-methyl dithiocarbonate as a phosgene substitute in water for urea synthesis has been reported, providing safer and environmentally friendly conditions.

- Carbonylimidazolides generated from primary amines in aqueous medium react with amines to yield ureas with high purity.

- However, these methods are less documented specifically for this compound.

Summary Table of Preparation Methods

| Step | Description | Notes |

|---|---|---|

| 1. Preparation of 2-aminooxazole | Commercially available or synthesized via standard oxazole routes | Purity affects final yield |

| 2. Preparation of p-chlorophenyl isocyanate | From p-chloroaniline and phosgene/triphosgene or commercial source | Handle phosgene with care; substitutes preferred |

| 3. Reaction of 2-aminooxazole with p-chlorophenyl isocyanate | Reflux in toluene/xylene for 2–4 hours | Equimolar amounts; dry conditions |

| 4. Isolation | Evaporation of solvent, ethanol extraction, charcoal treatment | Removes impurities and color |

| 5. Purification | Recrystallization from ethanol or chloroform | Yields white crystalline product |

常见问题

Q. What are the standard synthetic routes for preparing 1-(p-Chlorophenyl)-3-(2-oxazolyl)urea and related urea derivatives?

Urea derivatives are typically synthesized via the reaction of substituted isocyanates with amines. For example:

- Method : React p-chlorophenyl isocyanate with 2-oxazolylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl .

- Example : A structurally analogous compound, 1-(1-adamantyl)-3-(2-oxazolyl)urea, was synthesized in 42.9% yield using similar conditions, with NMR confirming the urea linkage (δ 10.31 ppm, NH) .

| Reaction Parameters | Conditions |

|---|---|

| Solvent | Dichloromethane, toluene |

| Temperature | Reflux (≈40–110°C) |

| Base | Triethylamine |

| Yield Range | 40–60% (based on analogous syntheses) |

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR Spectroscopy : and NMR identify urea NH protons (δ 8–10 ppm) and carbonyl carbons (δ 150–160 ppm). For example, NMR of 1-(1-adamantyl)-3-(2-oxazolyl)urea showed NH at δ 10.31 ppm .

- X-ray Crystallography : Determines crystal packing and bond angles. A related urea derivative, 1-(4-chlorophenyl)-3-(5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl)urea, was resolved with , confirming planarity of the urea core .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNO: calculated 262.1556, observed 262.1562) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of urea derivatives?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while non-polar solvents (toluene) favor reflux .

- Catalysis : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis can accelerate reaction kinetics.

- Base Stoichiometry : Excess triethylamine (2–3 equiv.) improves HCl scavenging, reducing side reactions .

Data Contradiction Example : A 3-chlorophenyl urea derivative synthesized in dichloromethane yielded 65%, while toluene gave 42% under identical conditions . Researchers should validate solvent effects empirically.

Q. What biological activity screening approaches are applicable to this compound?

While direct studies on this compound are lacking, urea derivatives are evaluated via:

- In Vitro Assays : Anti-tuberculosis activity screening (e.g., MIC against Mycobacterium tuberculosis), as seen in adamantyl-urea analogs .

- Kinase Inhibition : Urea moieties often target ATP-binding pockets; kinase profiling (e.g., EGFR, VEGFR) is recommended .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Q. How can structural modifications alter the physicochemical properties of urea derivatives?

Substituent effects include:

- Lipophilicity : Adding electron-withdrawing groups (e.g., Cl) increases logP. For example, 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea has a molecular weight of 302.8 g/mol and predicted density of 1.2 g/cm³ .

- Solubility : para-Chlorophenyl groups reduce aqueous solubility but enhance membrane permeability.

- Melting Points : Bulky substituents (e.g., adamantyl) raise melting points (e.g., 178–182°C) due to crystal packing .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in spectral data for urea derivatives?

- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting NMR/HRMS .

- Tautomerism Checks : Urea derivatives may exhibit keto-enol tautomerism; -NMR or IR (C=O stretch ≈1650 cm) can resolve ambiguities.

- Cross-Validation : Compare XRD bond lengths (e.g., C=O ≈1.23 Å) with computational models (DFT) .

Q. What computational tools predict the reactivity of urea derivatives in synthetic pathways?

- Density Functional Theory (DFT) : Models transition states for isocyanate-amine reactions.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。